L-Arginine, monohydrochloride

Description

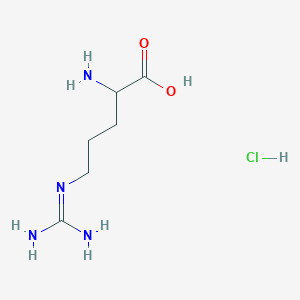

Structure

2D Structure

3D Structure of Parent

Propriétés

IUPAC Name |

(2S)-2-amino-5-(diaminomethylideneamino)pentanoic acid;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H14N4O2.ClH/c7-4(5(11)12)2-1-3-10-6(8)9;/h4H,1-3,7H2,(H,11,12)(H4,8,9,10);1H/t4-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWTQSFXGGICVPE-WCCKRBBISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CC(C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(C[C@@H](C(=O)O)N)CN=C(N)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H15ClN4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

26982-20-7 | |

| Record name | Poly(L-arginine) hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26982-20-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID20883650 | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

15595-35-4, 1119-34-2 | |

| Record name | Arginine hydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=15595-35-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | L-Arginine, monohydrochloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1119-34-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Arginine Hydrochloride [USAN:JAN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001119342 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | L-(+)-Arginine monohydrochloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20883650 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | L-arginine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.036.052 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ARGININE HYDROCHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F7LTH1E20Y | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Ii. Biosynthesis, Metabolism, and Physiological Roles of Arginine and Arginine Hydrochloride

Endogenous Synthesis Pathways of L-Arginine

The body's ability to synthesize L-arginine is a complex process involving multiple organs and precursor molecules.

A primary pathway for de novo L-arginine synthesis is the intestinal-renal axis, an interorgan process. researchgate.netnih.govoup.com In this pathway, epithelial cells of the small intestine synthesize and release L-citrulline. researchgate.net This L-citrulline is then transported to the kidneys, specifically the proximal tubules, where it is converted into L-arginine. researchgate.netnih.gov This conversion is a two-step process catalyzed by the enzymes argininosuccinate (B1211890) synthetase 1 (ASS1) and argininosuccinate lyase (ASL). researchgate.net ASS1 converts L-citrulline and aspartic acid into argininosuccinic acid, which is then cleaved by ASL to form L-arginine and fumaric acid. researchgate.net This axis is functional even in neonates, highlighting its fundamental importance from early life. nih.govnih.gov

L-arginine can also be synthesized de novo from other amino acids, primarily glutamine, glutamate (B1630785), and proline. nih.govnih.gov In the enterocytes of the small intestine, these precursors are converted into citrulline. nih.gov Glutamine, for instance, is converted to glutamate, which then forms pyrroline-5-carboxylate (P5C). physiology.org P5C can then be converted to ornithine, a direct precursor for citrulline synthesis in the urea (B33335) cycle. nih.govphysiology.org Proline can also be converted to P5C and subsequently to ornithine. physiology.org Studies have shown that approximately 40% of the carbon for endogenous arginine synthesis originates from proline and 50% from intestinal glutamine. nih.gov

Metabolic Fates and Key Enzymes in Arginine Catabolism

Once synthesized or obtained from the diet, L-arginine is metabolized through several key pathways, each with distinct physiological outcomes.

Arginase, a manganese-containing enzyme, plays a crucial role in the urea cycle, the primary pathway for ammonia (B1221849) detoxification. patsnap.comnih.gov In the liver, arginase catalyzes the hydrolysis of L-arginine into L-ornithine and urea. patsnap.comnih.govabcam.com Urea, a less toxic compound, is then excreted in the urine, effectively removing excess nitrogen from the body. patsnap.comabcam.com This process is vital for maintaining nitrogen balance and preventing the toxic accumulation of ammonia, a byproduct of protein metabolism. patsnap.comnih.gov There are two main isoforms of arginase: Arginase I, found predominantly in the cytosol of liver cells, and Arginase II, a mitochondrial enzyme present in tissues like the kidney and small intestine. oup.comlibretexts.org

A pivotal metabolic fate of L-arginine is its conversion to nitric oxide (NO), a critical signaling molecule, in a reaction catalyzed by nitric oxide synthase (NOS). patsnap.compatsnap.comnih.gov This pathway is fundamental to numerous physiological processes, including vasodilation (the widening of blood vessels), which helps regulate blood pressure and improve blood flow. atamanchemicals.comchinaaminoacid.com There are three main isoforms of NOS: neuronal NOS (nNOS or NOS-1), inducible NOS (iNOS or NOS-2), and endothelial NOS (eNOS or NOS-3). sigmaaldrich.com The conversion of L-arginine to NO also produces L-citrulline as a byproduct, which can be recycled back to L-arginine, forming the citrulline-NO cycle. nih.gov

L-arginine is a key substrate for the synthesis of creatine (B1669601), a molecule essential for energy metabolism in tissues with high energy demands, such as muscle and nerve tissue. embopress.orgwikipedia.org The first and committed step in creatine biosynthesis is catalyzed by the enzyme L-arginine:glycine amidinotransferase (AGAT). embopress.orgwikipedia.org AGAT transfers an amidino group from L-arginine to glycine, forming guanidinoacetic acid (GAA) and L-ornithine. wikipedia.orgresearchgate.net GAA is then methylated in a subsequent step to form creatine. researchgate.netfrontiersin.org This process primarily occurs in the kidneys and pancreas. frontiersin.orgnih.gov

Interactive Data Tables

Table 1: Key Enzymes in Arginine Metabolism

| Enzyme | Pathway | Substrate(s) | Product(s) | Primary Location |

| Argininosuccinate Synthetase 1 (ASS1) | Arginine Biosynthesis (Intestinal-Renal Axis) | L-Citrulline, Aspartate | Argininosuccinic Acid | Kidney (Proximal Tubules) |

| Argininosuccinate Lyase (ASL) | Arginine Biosynthesis (Intestinal-Renal Axis) | Argininosuccinic Acid | L-Arginine, Fumaric Acid | Kidney (Proximal Tubules) |

| Arginase | Urea Cycle | L-Arginine | L-Ornithine, Urea | Liver (Arginase I), Kidney, Small Intestine (Arginase II) |

| Nitric Oxide Synthase (NOS) | Nitric Oxide Production | L-Arginine, O2, NADPH | Nitric Oxide, L-Citrulline | Various tissues (Endothelial cells, Neurons, Macrophages) |

| Arginine:Glycine Amidinotransferase (AGAT) | Creatine Synthesis | L-Arginine, Glycine | Guanidinoacetic Acid, L-Ornithine | Kidney, Pancreas |

Arginine Decarboxylase and Agmatine (B1664431) Production

Beyond its more commonly known metabolic routes, arginine can be converted into agmatine through the action of the enzyme arginine decarboxylase (ADC). researchgate.netwikipedia.org This process involves the decarboxylation of L-arginine, consuming a proton and utilizing pyridoxal-5'-phosphate (PLP) as a cofactor. wikipedia.org The resulting product, agmatine, is a cationic polyamine that functions as an endogenous neuromodulator and has been identified as a potential agent in managing various central nervous system disorders. researchgate.net

The ADC pathway represents an alternative route for arginine metabolism, distinct from the nitric oxide synthase (NOS) and arginase pathways. researchgate.net While initially recognized in lower organisms, evidence now supports the existence of a functional ADC/AGMAT (agmatinase) pathway in mammals, where agmatine can be further metabolized to putrescine, a precursor for polyamines. nih.govplos.org In bacteria, this pathway is crucial for acid resistance, as the consumption of a proton during decarboxylation helps to increase the intracellular pH. wikipedia.org In humans, agmatine itself is recognized as a neurotransmitter. plos.org

Polyamine Synthesis Pathways via Ornithine

The primary and rate-limiting step in polyamine biosynthesis in mammals begins with the amino acid ornithine. weizmann.ac.ilnih.gov Ornithine is principally derived from the hydrolysis of arginine by the enzyme arginase, a key step in the urea cycle. weizmann.ac.ilnih.gov Once formed, ornithine is decarboxylated by ornithine decarboxylase (ODC), considered the rate-controlling enzyme in this pathway, to produce putrescine. nih.govweizmann.ac.ilnih.gov

Putrescine serves as the foundational molecule for the synthesis of higher polyamines, spermidine (B129725) and spermine (B22157). researchgate.net These conversions are catalyzed by spermidine synthase and spermine synthase, respectively, which transfer an aminopropyl group from S-adenosylmethionine (AdoMet). weizmann.ac.ilnih.gov Polyamines are essential organic polycations involved in critical cellular processes, including cell growth, proliferation, differentiation, and maintaining DNA stability. nih.govfrontiersin.org

An alternative, or "rescue," pathway for putrescine production exists via agmatine. nih.govnih.gov Agmatine, produced from arginine by arginine decarboxylase, can be converted to putrescine by the enzyme agmatinase. nih.govnih.gov This alternative route can become more active to support polyamine synthesis when the primary ODC-dependent pathway is deficient. nih.gov

Multifaceted Physiological Functions Mediated by Arginine and its Metabolites

The metabolic products of arginine, including nitric oxide and polyamines, are pivotal in regulating a diverse range of physiological functions. nih.gov Arginine's availability and the pathways through which it is metabolized can significantly influence cardiovascular homeostasis and immune cell activity. nih.govnih.gov

Cardiovascular System Regulation

Arginine Hydrochloride is recognized for its role in cardiovascular health, primarily through the actions of its core component, L-arginine, as a precursor to nitric oxide. chinaaminoacid.comnih.gov

The vascular endothelium, a critical regulator of vascular tone, utilizes L-arginine as the sole substrate for the enzyme endothelial nitric oxide synthase (eNOS) to produce nitric oxide (NO). nih.govnih.govmdpi.com NO is a potent vasodilator, a signaling molecule that causes blood vessels to relax and widen, thereby improving blood flow. chinaaminoacid.comwebmd.comwebmd.com This process is fundamental for maintaining vascular homeostasis, regulating local cell growth, and protecting the vessel wall. nih.gov

The vasodilatory effect of nitric oxide directly contributes to the regulation of blood pressure. mdpi.comwebmd.com By relaxing and widening blood vessels, NO reduces peripheral vascular resistance, which is a primary determinant of blood pressure levels. chinaaminoacid.comnih.gov The conversion of L-arginine to NO is therefore a key pathway in blood pressure modulation. patsnap.com

Multiple studies have indicated that L-arginine can lower blood pressure in individuals with hypertension as well as in healthy subjects. webmd.comresearchgate.net Research has shown that dietary supplementation with L-arginine was associated with a statistically significant reduction in blood pressure. oup.com This effect is attributed to the enhanced production of NO, which promotes improved circulation and helps to manage high blood pressure, a major risk factor for heart attacks and strokes. chinaaminoacid.comnih.gov

Immune System Modulation

Arginine metabolism is a critical control point for the regulation of immune responses. nih.gov The availability of arginine and its subsequent breakdown by different enzymes can steer the immune system toward either a pro-inflammatory or an anti-inflammatory state. nih.gov Immune cells, such as macrophages, dendritic cells, and T cells, are profoundly affected by arginine's metabolic pathways. nih.gov

A key dichotomy in arginine's immune role lies in the competition between two enzymes: nitric oxide synthase (NOS) and arginase. mdpi.com

Pro-inflammatory (M1 Macrophage) Pathway : In response to certain stimuli, M1 macrophages upregulate inducible NOS (iNOS), which metabolizes arginine to produce large amounts of nitric oxide. mdpi.com This NO is a potent inflammatory and cytotoxic agent used to fight pathogens. nih.gov

Anti-inflammatory/Regulatory (M2 Macrophage) Pathway : M2 macrophages, involved in tissue repair and resolution of inflammation, express high levels of arginase. mdpi.com Arginase depletes arginine by converting it to ornithine and urea. nih.govnih.gov This not only reduces the arginine available for NO production by M1 cells, thereby dampening the inflammatory response, but the resulting ornithine is a precursor for polyamines and proline, which are essential for cell proliferation and collagen synthesis required for wound healing. nih.govnih.gov

Arginine is also essential for the function of T lymphocytes, a cornerstone of the adaptive immune system. nih.govmdpi.com Arginine depletion has been shown to impair the activation and proliferation of T cells, while supplementation can enhance T cell-mediated immune functions. nih.govnih.govjohnshopkins.edu Research indicates that increasing L-arginine levels can reprogram T cell metabolism, leading to longer cell survival and more effective anti-tumor activity. sciencedaily.com Thus, arginine metabolism plays a fundamental role in modulating both innate and adaptive immunity. frontiersin.org

Data Tables

Table 1: Key Enzymes in Arginine Metabolism

| Enzyme | Substrate(s) | Product(s) | Key Function |

| Arginase | L-Arginine | L-Ornithine, Urea | Urea cycle; provides ornithine for polyamine synthesis. nih.gov |

| Arginine Decarboxylase (ADC) | L-Arginine | Agmatine, CO2 | Alternative pathway for agmatine production. wikipedia.org |

| Nitric Oxide Synthase (NOS) | L-Arginine, O2 | Nitric Oxide (NO), L-Citrulline | Vasodilation; immune response. patsnap.comnih.gov |

| Ornithine Decarboxylase (ODC) | L-Ornithine | Putrescine, CO2 | Rate-limiting step in polyamine synthesis. weizmann.ac.il |

| Agmatinase (AGMAT) | Agmatine | Putrescine, Urea | Converts agmatine to putrescine for polyamine synthesis. nih.govnih.gov |

| Spermidine Synthase | Putrescine, dcSAM | Spermidine | Synthesis of the polyamine spermidine. weizmann.ac.ilnih.gov |

| Spermine Synthase | Spermidine, dcSAM | Spermine | Synthesis of the polyamine spermine. weizmann.ac.ilnih.gov |

dcSAM: Decarboxylated S-adenosylmethionine

T-Cell Function and Immunomodulation

Arginine is critical for normal T-cell function. nih.gov Depletion of arginine in the microenvironment, often mediated by the enzyme arginase, can lead to impaired T-cell proliferation and function. nih.govashpublications.orgplos.org This immunosuppressive mechanism is exploited by some cancer cells and myeloid-derived suppressor cells (MDSCs) to evade the immune response. nih.gov Specifically, arginine deprivation has been shown to down-regulate the CD3ζ chain of the T-cell receptor (TCR) complex, which is essential for signal transduction and T-cell activation. nih.govashpublications.org

Conversely, supplementation with L-arginine can enhance T-cell functions. plos.org Studies have shown that increasing L-arginine availability can promote a shift in T-cell metabolism from glycolysis to oxidative phosphorylation, leading to the generation of central memory-like T-cells with enhanced survival capacity and anti-tumor activity. nih.gov Furthermore, arginine supplementation can restore T-cell effector functions that are suppressed by arginase-induced L-arginine depletion. plos.org

Table 1: Impact of Arginine on T-Cell Function

| Condition | Effect on T-Cells | Mechanism | References |

|---|---|---|---|

| Arginine Depletion | Impaired proliferation and function | Down-regulation of CD3ζ chain, cell cycle arrest in G0-G1 phase | nih.govashpublications.orgplos.org |

| Arginine Supplementation | Enhanced survival and anti-tumor activity | Shift in metabolism to oxidative phosphorylation, generation of memory T-cells | nih.gov |

Macrophage Activation and Cytotoxic Activity

Macrophages utilize arginine through two primary competing metabolic pathways, each leading to distinct functional outcomes. frontiersin.org The classical activation pathway (M1 macrophages) is characterized by the expression of inducible nitric oxide synthase (iNOS), which metabolizes arginine to produce nitric oxide (NO) and citrulline. frontiersin.orglife-science-alliance.org NO is a potent cytotoxic molecule that plays a crucial role in the killing of pathogens and tumor cells. frontiersin.orgnih.gov

In contrast, the alternative activation pathway (M2 macrophages) is characterized by the expression of arginase, which hydrolyzes arginine into ornithine and urea. frontiersin.orglife-science-alliance.org Ornithine is a precursor for the synthesis of polyamines, which are essential for cell proliferation and tissue repair. nih.gov By consuming arginine, arginase can limit the substrate available for iNOS, thereby reducing NO production and the cytotoxic capacity of macrophages. nih.govresearchgate.net The balance between the iNOS and arginase pathways in macrophages is therefore a critical determinant of their pro-inflammatory (M1) or anti-inflammatory/pro-resolving (M2) phenotype and their ability to exert cytotoxic activity. frontiersin.org

Anti-Infectious and Anti-Oxidative Responses

Arginine supplementation has been shown to enhance the body's anti-infectious and anti-oxidative responses. outbreak.infonih.govresearchgate.net The production of nitric oxide from arginine is a key mechanism for killing a wide range of pathogens, including bacteria, fungi, and viruses. nih.govresearchgate.net

Furthermore, arginine plays a role in mitigating oxidative stress. nih.gov Studies have indicated that L-arginine can protect cells from oxidative damage induced by lipopolysaccharide (LPS) by enhancing the activity of antioxidant enzymes such as glutathione (B108866) peroxidase (GSH-Px) and reducing the production of reactive oxygen species (ROS). nih.gov By bolstering both the direct killing of pathogens and the cellular defense against oxidative damage, arginine contributes to a more effective immune response.

Tissue Repair and Wound Healing

Arginine is an essential substrate for the processes of tissue repair and wound healing. nih.gov Its beneficial effects are mediated through several of its metabolic products. Arginine serves as a precursor for the synthesis of proline, an amino acid that is a major component of collagen, the primary structural protein in the skin and connective tissues. grandhoyo-aminoacid-en.com Increased collagen deposition at the wound site enhances its tensile strength and promotes healing. grandhoyo-aminoacid-en.comnursingcenter.com

Additionally, the conversion of arginine to nitric oxide by nitric oxide synthase (NOS) is crucial for wound healing. grandhoyo-aminoacid-en.comwoundsource.com NO promotes angiogenesis, the formation of new blood vessels, which is essential for delivering oxygen and nutrients to the healing tissue. grandhoyo-aminoacid-en.comnih.gov It also plays a role in epithelialization and reducing inflammation at the wound site. woundsource.comnih.gov Furthermore, the metabolism of arginine to polyamines via the arginase pathway also contributes to cell proliferation and tissue regeneration. nursingcenter.com

Table 2: Role of Arginine Metabolites in Wound Healing

| Metabolite | Function in Wound Healing | References |

|---|---|---|

| Proline | Component of collagen, enhances tissue strength | grandhoyo-aminoacid-en.com |

| Nitric Oxide (NO) | Promotes angiogenesis, epithelialization, and reduces inflammation | grandhoyo-aminoacid-en.comwoundsource.comnih.gov |

| Polyamines | Promote cell proliferation and tissue regeneration | nursingcenter.com |

Hormonal Secretion and Endocrine Regulation

Arginine has significant effects on the endocrine system, particularly in stimulating the release of growth hormone and influencing insulin (B600854) secretion.

Growth Hormone Release Stimulation

Arginine is a well-known secretagogue for growth hormone (GH). droracle.ainih.govmft.nhs.uk Intravenous administration of arginine hydrochloride is a standard provocative test used in the clinical evaluation of GH deficiency. mft.nhs.ukmft.nhs.uk The proposed mechanism for arginine-stimulated GH release involves the inhibition of somatostatin (B550006), a hormone that inhibits GH secretion from the pituitary gland. nih.gove-cep.org By reducing somatostatin release, arginine allows for an increased release of growth hormone-releasing hormone (GHRH), which in turn stimulates GH secretion. nih.gove-cep.org The combination of arginine and GHRH has been shown to produce a synergistic effect on GH release, resulting in a significantly higher peak GH response compared to either substance alone. nih.gove-cep.org

Insulin Secretion

Arginine stimulates the secretion of insulin from pancreatic β-cells. nih.govspandidos-publications.comphysiology.org This effect appears to be independent of glucose concentrations. spandidos-publications.com The mechanism by which arginine stimulates insulin secretion is thought to involve its transport into the β-cell, leading to depolarization of the cell membrane. physiology.org This depolarization opens voltage-dependent calcium channels, allowing an influx of calcium that triggers the exocytosis of insulin-containing granules. physiology.org The G protein-coupled receptor GPRC6A has also been identified as a potential mediator of L-arginine's effects on insulin secretion. oup.com

Protein Synthesis and Muscle Development

Arginine plays a significant role in protein synthesis and the development of skeletal muscle. iastatedigitalpress.com It is considered an essential amino acid for this process, not only acting as a building block for proteins but also as a signaling molecule that orchestrates metabolic pathways crucial for muscle growth. iastatedigitalpress.comresearchgate.net The availability of amino acids like arginine is directly linked to the activation of cellular modulators that initiate translation, leading to increased protein synthesis within skeletal muscle. iastatedigitalpress.com

The primary mechanism through which arginine exerts its effects on muscle growth is by modulating the mammalian target of rapamycin (B549165) (mTOR) signaling pathway. iastatedigitalpress.com The mTOR pathway is a critical regulator of cell growth, and its activation is known to increase protein synthesis. nih.govsemanticscholar.org Arginine directly activates the mTOR complex, which in turn stimulates downstream signaling cascades that promote muscle hypertrophy. iastatedigitalpress.comfrontiersin.org Specifically, arginine has been shown to increase the phosphorylation of mTOR and p70S6 kinase (p70S6K), a key protein kinase involved in protein synthesis and cell proliferation. iastatedigitalpress.comsemanticscholar.orgnih.gov This activation of the mTOR/p70S6K pathway is a central mechanism for arginine-mediated muscle growth. nih.gov

Research indicates that this stimulation of protein synthesis can occur in a nitric oxide (NO)-dependent manner. semanticscholar.orgnih.gov As the precursor for NO, arginine supplementation can increase the activity of nitric oxide synthase (NOS), leading to higher NO concentrations within cells. nih.gov This increase in NO enhances protein synthesis by upregulating the phosphorylation of mTOR and p70S6K. semanticscholar.orgnih.gov Blocking NOS activity has been shown to abolish the stimulatory effect of arginine on this pathway. semanticscholar.orgnih.gov

Studies in various models have demonstrated the tangible effects of arginine on muscle development. In chickens, dietary L-arginine supplementation was found to significantly increase both breast and thigh muscle mass. nih.gov Similarly, research on piglets has shown that arginine enhances protein synthesis in skeletal muscle. nih.gov While arginine supplementation alone may not always be sufficient to stimulate muscle protein synthesis, its effectiveness can be enhanced when taken with other amino acids, possibly by improving the delivery of these amino acids to the muscle via increased blood flow from NO production. paulogentil.com

Table 1: Research Findings on Arginine's Role in Protein Synthesis and Muscle Development

| Study Focus | Model System | Key Findings | Reference |

|---|---|---|---|

| mTOR Pathway Activation | Bovine Myocytes | Arginine and Lysine mediate the Akt/mTOR/p70S6k signaling pathways to promote protein synthesis and muscle hypertrophy. | iastatedigitalpress.com |

| Nitric Oxide-Dependent Synthesis | C2C12 Muscle Cells | L-Arginine stimulates protein synthesis via the activation of the mTOR/p70S6K pathway in a nitric oxide (NO)-dependent manner. | semanticscholar.orgnih.gov |

| In Vivo Muscle Growth | Broiler Chickens | Dietary L-Arginine supplementation increased breast muscle mass by 14.94% and thigh muscle mass by 23.40%. | nih.gov |

| Muscle Mass Maintenance | mdx Mice (Duchenne Model) | L-Arginine supplementation ameliorates muscle dysfunction. | nih.gov |

Nutrient Metabolism and Transport

Arginine is a pivotal molecule in nutrient metabolism and transport, largely due to its unique chemical structure and metabolic fate. frontiersin.org Among the proteinogenic amino acids, arginine possesses the highest ratio of nitrogen to carbon, making it an exceptionally efficient molecule for the storage and transport of organic nitrogen in biological systems. frontiersin.orgfrontiersin.org Its role extends beyond being a simple component of proteins; it is a central hub in the metabolism of nitrogen. frontiersin.org

The transport of arginine into cells is a regulated process mediated by specific transporters. nih.gov Arginine is predominantly transported across cellular membranes by the Na+-independent cationic amino acid transporter (CAT) system, which includes isoforms like CAT-1, CAT-2, and CAT-3. cambridge.org In addition to the high-affinity, Na+-independent system y+, cells can also utilize Na+-dependent transporters for arginine uptake in a cell-specific manner. nih.gov The activity and expression of these transporters can be influenced by various physiological states, such as catabolic diseases, which can increase intestinal arginine transport. cambridge.org

Once inside the cell, arginine serves as a precursor for a multitude of biologically important molecules, including nitric oxide, polyamines, proline, glutamate, and creatine. nih.gov It is also integral to the urea cycle for the detoxification of ammonia, a substance highly toxic to the central nervous system. researchgate.netnih.gov The metabolic pathways of arginine are complex, with competition between enzymes like arginase and nitric oxide synthase (NOS) for arginine as a common substrate being a major factor in determining its metabolic fate. semanticscholar.org

Exogenous arginine has been shown to influence nutrient metabolism and distribution. frontiersin.org In plants under nitrogen deficiency, for example, arginine application facilitated nutrient transport and partitioning, likely due to its high nitrogen content. frontiersin.org In mammals, arginine is involved in complex metabolic regulation, where high concentrations of amino acids can lead to competition for their transporters, affecting placental transport and umbilical uptake. semanticscholar.org

Table 2: Arginine Transport and Metabolism

| Process | Key Components/Mechanisms | Significance | Reference |

|---|---|---|---|

| Cellular Transport | Cationic Amino Acid Transporters (CAT-1, CAT-2, CAT-3), System y+ | Mediates the uptake of arginine into cells for metabolic use. | nih.govcambridge.org |

| Nitrogen Storage/Transport | Highest nitrogen-to-carbon ratio among proteinogenic amino acids. | Makes arginine an efficient molecule for storing and transporting organic nitrogen. | frontiersin.orgfrontiersin.org |

| Metabolic Precursor | Substrate for Nitric Oxide (NO), Polyamines, Creatine, Urea, Proline, Glutamate. | Gives rise to numerous molecules with critical physiological functions. | nih.govsemanticscholar.org |

| Metabolic Regulation | Competition between arginase and NOS for arginine. | Determines the production of urea and polyamines versus nitric oxide. | semanticscholar.org |

Reproductive Physiology (e.g., Spermatogenesis, Sperm Quality, Conceptus Survival)

Arginine is a nutritionally essential amino acid for various aspects of reproductive physiology in both males and females. nih.gov Its roles are multifaceted, impacting everything from sperm production to the survival and growth of the developing conceptus. researchgate.netoutbreak.info

In males, arginine is critical for spermatogenesis and sperm quality. researchgate.netnih.gov Seminal fluid is particularly rich in polyamines, such as putrescine, spermidine, and spermine, which are products of arginine degradation and are essential for cell growth. nih.gov An arginine-deficient diet has been shown to dramatically decrease both sperm count and motility in men by as much as 90%. nih.gov Conversely, dietary supplementation with Arginine Hydrochloride (Arg-HCl) has demonstrated beneficial effects. In a study on sexually active boars, dietary supplementation with 1% Arg-HCl for 30 days increased sperm counts by 18% and sperm motility by 8%. nih.gov This supplementation also significantly raised the concentrations of arginine, proline, ornithine, and polyamines in the seminal fluid. nih.gov More recent research has shown that arginine supplementation can mitigate impaired spermatogenesis and sperm quality by modulating the levels of mRNA that encode for spermatogenic genes. nih.gov

In females, arginine plays a crucial role in embryonic and conceptus survival and growth. researchgate.netnih.gov The synthesis of nitric oxide (NO) and polyamines from arginine is vital for fertilization, implantation, embryonic development, and placental angiogenesis. semanticscholar.org Research has shown that enhancing arginine provision can improve pregnancy outcomes. nih.gov For instance, dietary supplementation with 1% Arg-HCl in gilts between days 30 and 114 of gestation led to an increase in fetal survival. nih.gov Similarly, supplementing the diet of female rats with 1.3% Arg-HCl during early or throughout gestation increased embryonic survival and litter size by 30%. nih.gov

Table 3: Effects of Arginine Supplementation on Reproductive Parameters

| Study Subject | Supplementation Details | Key Findings | Reference |

|---|---|---|---|

| Sexually Active Boars | 1% Arginine-HCl for 30 days | +18% sperm count, +8% sperm motility. Increased seminal fluid concentrations of arginine (+43%), proline (+41%), ornithine (+56%), and polyamines (+63%). | nih.gov |

| Adult Men | Arginine-deficient diet for 9 days | Decreased sperm count and motility by 90%. | nih.gov |

| Gilts (Pigs) | 1% Arginine-HCl (Days 30-114 of gestation) | Increased fetal survival. | nih.gov |

| Female Rats | 1.3% Arginine-HCl (During gestation) | Increased embryonic survival and litter size by 30%. | nih.gov |

| Rats (Prepubertal) | Arginine supplementation | Mitigated codeine-induced impaired spermatogenesis and sperm quality. | nih.gov |

Iii. Advanced Chemical and Structural Investigations of Arginine Hydrochloride

Synthesis Methodologies and Derivatization for Research

Arginine hydrochloride serves as a fundamental building block in various synthetic pathways, enabling the creation of complex peptides, polymers, and functional molecules for research purposes. Methodologies often focus on the strategic protection and deprotection of its reactive guanidino group and the formation of peptide or amide bonds.

The synthesis of arginine-containing peptides often employs a strategy where the guanidino group is protected as a nitro derivative (nitroarginine) during chain assembly. nih.govnih.gov The final step in synthesizing the arginine-peptide is the reduction of the nitro group. A common method for this conversion involves the use of stannous chloride (SnCl₂) in formic acid. oup.com This approach has been successfully used to convert poly-L-nitroarginine into poly-L-arginine. oup.com

The nitro group is a robust protecting group that prevents the highly basic guanidino moiety from participating in side reactions during solid-phase peptide synthesis. nih.gov Its removal is a critical step to yield the final, biologically active peptide. Research has demonstrated that the nitro group can be effectively removed while the peptide is still anchored to the resin, using SnCl₂ as the reducing agent under mild acidic conditions. nih.gov This process efficiently converts the nitroarginine (B1678959) residue to an arginine residue, completing the peptide synthesis. nih.gov

L-arginine hydrochloride is a key starting material for the synthesis of a class of biodegradable and biocompatible cationic surfactants. sapub.orgsapub.org These surfactants are of interest due to their excellent surface properties and antimicrobial activities. sapub.org The general synthesis involves a two-step process. sapub.orgsapub.org

First, the carboxylic acid group of L-arginine is esterified, typically with ethanol, to produce L-arginine ethyl ester dihydrochloride (B599025). sapub.org Second, the α-amino group of the esterified arginine is acylated by reacting it with a long-chain fatty acid chloride. sapub.orgsapub.org This condensation reaction is often carried out under Schotten-Baumann conditions, which involve an aqueous alkaline medium. sapub.orgsapub.org This procedure yields Nα-acyl arginine esters, which are cationic surfactants. By varying the length of the fatty acid chain, researchers can modulate the physicochemical properties of the resulting surfactant. sapub.org Another approach involves using highly concentrated water-in-oil emulsions as the reaction media for the synthesis of compounds like Nα-lauroylarginine methyl ester hydrochloride (LAM). rsc.org

| Surfactant Name | Acyl Chain | Ester Group | Synthesis Method Reference |

|---|---|---|---|

| Nα-Octanoyl arginine ethyl ester | Octanoyl (C8) | Ethyl | sapub.org |

| Nα-Nonanoyl arginine ethyl ester | Nonanoyl (C9) | Ethyl | sapub.org |

| Nα-Lauroylarginine methyl ester hydrochloride (LAM) | Lauroyl (C12) | Methyl | rsc.org |

| Nα-Myristoyl arginine ethyl ester | Myristoyl (C14) | Ethyl | sapub.org |

Poly-L-arginine hydrochloride is a synthetic polyamino acid with a positive charge, making it useful for applications such as layer-by-layer deposition and complexation with nucleic acids. cd-bioparticles.netmoleculardepot.com Its synthesis is a multi-step process that begins with a protected form of arginine. oup.comoup.com

A common synthetic route starts with Nα-carbobenzyloxy-Nω-tosyl-L-arginine. oup.comoup.com This starting material is reacted with thionyl chloride to form Nω-tosyl-L-arginine-Nα-carboxylic acid anhydride (B1165640) (NCA) hydrochloride. oup.comoup.com After removing the hydrochloride by treatment with silver oxide, the resulting NCA is polymerized. oup.com This polymerization yields poly-Nω-tosyl-L-arginine. oup.com The final step is the deprotection of the tosyl groups from the guanidino moieties. This is achieved by treating the polymer with a strong acid, such as hydrogen fluoride, followed by purification using an ion-exchange resin to yield the final product, poly-L-arginine hydrochloride. oup.comoup.com

Crystal Chemistry and Polymorphism Studies

The three-dimensional arrangement of molecules in a crystal and the existence of multiple crystalline forms (polymorphism) are critical aspects of the solid-state chemistry of arginine hydrochloride. These studies provide insight into molecular conformation, intermolecular interactions, and the physical properties of the solid material.

Polymorphism, the ability of a substance to exist in more than one crystal structure, has been observed in derivatives of L-arginine hydrochloride. For instance, a detailed study of NG-monomethyl-l-arginine hydrochloride revealed two distinct conformational polymorphs, designated as Form A and Form D. acs.org

Form A crystallizes in the orthorhombic space group P2₁2₁2₁, while Form D crystallizes in the monoclinic space group P2₁. acs.org The primary difference between the two forms lies in the conformation of the terminal N-methyl group of the guanidinium (B1211019) moiety, which is in a trans orientation in Form A and a cis orientation in Form D. acs.org The asymmetric unit in both polymorphs consists of a single molecule of the compound. acs.org L-arginine hydrochloride itself has been reported to crystallize in the monoclinic space group P2₁ with four molecules in the unit cell. researchgate.net The study of such polymorphic forms is crucial as different forms can exhibit different physical properties.

| Compound/Form | Crystal System | Space Group | Key Conformational Feature | Reference |

|---|---|---|---|---|

| L-Arginine Hydrochloride | Monoclinic | P2₁ | - | researchgate.net |

| NG-monomethyl-l-arginine HCl (Form A) | Orthorhombic | P2₁2₁2₁ | trans N-methyl group | acs.org |

| NG-monomethyl-l-arginine HCl (Form D) | Monoclinic | P2₁ | cis N-methyl group | acs.org |

The crystal structures of arginine hydrochloride and its derivatives are extensively stabilized by a network of hydrogen bonds. acs.orgresearchgate.net The guanidinium group of arginine is an excellent hydrogen bond donor, while the carboxylate group and the chloride counter-ion act as acceptors. acs.orgstackexchange.com In crystals of L-arginine hydrochloride, all available hydrogen atoms are reported to participate in intermolecular bonding. researchgate.net

Molecular Interactions in Aqueous Solutions

In aqueous environments, arginine hydrochloride dissociates, and the arginine cation exhibits a complex array of non-covalent interactions with other molecules, including other amino acids and proteins. These interactions are fundamental to its role as a widely used excipient in the biotechnology and pharmaceutical industries for protein refolding, solubilization, and the suppression of aggregation. researchgate.netnu.edu.kz The molecular-level mechanisms governing these effects are a subject of extensive research, focusing on the interplay between arginine, surrounding amino acids, and the protein surface.

The interaction of arginine with the 20 naturally occurring amino acids is a critical determinant of its effect on protein structure and stability. researchgate.net The unique structure of the arginine side chain, with its guanidinium group, allows for a diverse range of interactions, including salt bridges, hydrogen bonds, and cation-π stacking. researchgate.netsqu.edu.om

Systematic studies using density functional theory have quantified the binding energies between arginine and other amino acids, revealing a clear hierarchy of interaction strength. The most favorable interactions occur with acidic amino acids, such as aspartic acid and glutamic acid. researchgate.netsqu.edu.om This strong attraction is primarily driven by electrostatic interactions and robust hydrogen bonding between the positively charged guanidinium group of arginine and the negatively charged carboxylate groups of the acidic residues. researchgate.netsqu.edu.om

The following table summarizes the binding energies of arginine with representative amino acids from different chemical groups, illustrating the preferential nature of these interactions.

| Amino Acid Group | Representative Amino Acid | Interaction Type | Binding Energy (kcal/mol) |

| Acidic | Aspartic Acid, Glutamic Acid | Charge Interactions, Hydrogen Bonding | Highly Favorable |

| Aromatic | Tryptophan, Tyrosine, Phenylalanine | Cation-π Stacking, N-H...π Interactions | Favorable |

| Basic | Lysine, Histidine | Stacking Interactions | Favorable |

| Hydroxyl-containing | Serine, Threonine | N-H...O Electrostatic Interactions | Moderately Favorable |

| Aliphatic | Alanine, Valine, Leucine | Weaker Interactions | Less Favorable |

Note: Specific binding energy values can vary based on the computational model and environmental conditions. The table indicates relative interaction strengths.

The mechanism by which arginine hydrochloride modulates protein stability and prevents aggregation is complex and has been a subject of considerable debate. nih.govarxiv.org Current understanding points to a combination of direct and indirect mechanisms, with their relative contributions being concentration-dependent. nih.govarxiv.org

Direct Mechanisms involve the direct binding of arginine molecules to the protein surface. nih.govarxiv.org This can occur through several modes of interaction:

Cation-π Interactions: The guanidinium group of arginine interacts favorably with the electron-rich aromatic side chains of tryptophan, tyrosine, and phenylalanine residues on the protein surface. researchgate.netacs.org

Salt-Bridge Formation: Arginine forms strong electrostatic interactions with negatively charged residues, such as aspartate and glutamate (B1630785). researchgate.netacs.org

Hydrophobic Interactions: While primarily known for its charged group, the aliphatic portion of the arginine side chain can also engage in weaker hydrophobic interactions. nih.gov

These direct interactions can stabilize partially unfolded states of a protein, thereby preventing them from aggregating. researchgate.netacs.org However, direct binding to charged sites can also sometimes lead to destabilization. nih.govarxiv.org

Indirect Mechanisms do not involve the direct binding of arginine to the protein. Instead, they relate to how arginine modulates the properties of the surrounding solvent (water) and its own self-association. nih.govarxiv.org Key indirect effects include:

Solvent Modification: Arginine can alter the structure of the water hydration shell around the protein. nih.gov While it increases the surface tension of water, it also interacts favorably with most amino acid side chains and peptide bonds. nih.gov

Preferential Exclusion/Interaction: At different concentrations, arginine can be either preferentially excluded from the protein surface or show preferential interaction, a complex behavior that influences protein stability. acs.org

Molecular Crowding: The formation of arginine clusters in solution can create a "crowding" effect, which sterically hinders protein-protein interactions that lead to aggregation. nih.govresearchgate.netacs.org

Research suggests that these direct and indirect mechanisms can coexist and even compete with one another. nih.govarxiv.org At low concentrations, direct, sidechain-dominated interactions may be more prominent, whereas at higher concentrations, indirect effects related to the arginine backbone and cluster formation become more significant. nih.govarxiv.org

A striking feature of aqueous arginine solutions is the pronounced tendency of arginine molecules to self-associate into dynamic molecular clusters. researchgate.netacs.org This phenomenon is a critical aspect of its mechanism of action. The formation of these clusters is enthalpically favorable, driven by hydrogen bonds between arginine molecules that are stronger than those between arginine and water. researchgate.netacs.org The primary mode of interaction within these clusters is often a "head-to-tail" hydrogen bond, where the amino group of one arginine molecule interacts with the carboxyl group of another. researchgate.netresearchgate.net

These clusters are not static; they are dynamic entities that can associate with each other to form larger aggregates, especially at higher arginine concentrations. researchgate.netacs.org Crucially, these arginine clusters can also associate with the protein surface. acs.orgnih.gov This process is often initiated by an arginine cation binding to specific sites on the protein, which then serves as a nucleus for attracting other arginine cations, forming dynamic clusters that can extend more than 10 Å from the protein surface. acs.orgresearchgate.netnih.gov

The role of these protein-associated arginine clusters in protein stability is multifaceted and concentration-dependent. acs.org

At low concentrations (<0.5 M): Arginine can act as a destabilizer for some proteins. acs.org

At high concentrations (>1 M): Arginine typically functions as a protein stabilizer. acs.org

This complex behavior is explained by the strong preferential interactions occurring at the sites of these protein-associated clusters, combined with the preferential exclusion of arginine from the rest of the protein's surface. acs.org By forming these clusters on the protein, arginine can effectively mask hydrophobic patches or charged regions that might otherwise participate in protein-protein interactions leading to aggregation. researchgate.net The clusters essentially extend the protein's surface, modifying its physicochemical properties and sterically hindering aggregation. researchgate.netresearchgate.net

The following table summarizes the concentration-dependent effects of arginine on protein stability, linked to cluster formation.

Iv. Pharmacological and Toxicological Research on Arginine Hydrochloride

Pharmacokinetics and Pharmacodynamics of Arginine Hydrochloride in Research Models

The study of arginine hydrochloride's movement through and effects on biological systems is crucial for understanding its physiological role. Pharmacokinetic research investigates the journey of the compound from administration to elimination, while pharmacodynamics focuses on its biochemical and physiological effects.

Following oral administration, L-arginine is readily absorbed. drugs.com The primary site of intestinal absorption is the jejunum, facilitated by a specific transport system known as system Y+. nih.gov After being absorbed by the brush-border membrane, a significant portion of the L-arginine is catabolized by enterocytes. nih.govnih.gov

Once in the systemic circulation, arginine is distributed throughout the body. Research following intravenous administration of a 30 g dose indicated a volume of distribution (Vd) of approximately 33 L/kg. drugs.com Studies in rat models have demonstrated a direct correlation between the increase in plasma arginine levels and the concentration of arginine in organs responsible for generating nitric oxide, such as the aorta, heart, and vena cava. nih.gov

Arginine hydrochloride undergoes extensive metabolism, primarily in the liver and intestines. drugs.comnih.gov It is a substrate for several critical metabolic pathways. nih.govnih.gov A primary pathway is the urea (B33335) cycle, where the enzyme arginase, located in the liver, converts L-arginine into ornithine and urea, which is essential for the detoxification of ammonia (B1221849). nih.govpatsnap.com

Other significant metabolic routes include:

Nitric Oxide (NO) Synthesis: L-arginine is the precursor for the synthesis of nitric oxide, a reaction catalyzed by nitric oxide synthase (NOS). nih.govpatsnap.com

Creatine (B1669601) Synthesis: Arginine is involved in the production of creatine via the enzyme arginine:glycine amidinotransferase. nih.govcambridge.org

Other Metabolites: Degradation of arginine also leads to the production of polyamines, proline, glutamate (B1630785), and agmatine (B1664431), each with distinct biological functions. nih.gov

The elimination of L-arginine from the plasma has been observed to be biphasic. nih.govnih.gov Following a high-dose intravenous infusion, a portion of the arginine is excreted in the urine. drugs.comnih.gov

Table 1: Key Metabolic Pathways of L-Arginine

| Pathway | Key Enzyme(s) | Primary Product(s) | Biological Significance |

|---|---|---|---|

| Urea Cycle | Arginase | Urea, Ornithine | Ammonia detoxification, nitrogen balance. nih.govpatsnap.com |

| Nitric Oxide Synthesis | Nitric Oxide Synthase (NOS) | Nitric Oxide (NO), Citrulline | Vasodilation, cardiovascular regulation. patsnap.comnih.gov |

| Creatine Synthesis | Arginine:glycine amidinotransferase (AGAT) | Guanidinoacetate (Creatine precursor) | Energy metabolism in muscle and nerve cells. nih.govcambridge.org |

| Polyamine Synthesis | Arginase, Ornithine Decarboxylase | Polyamines (e.g., putrescine, spermidine) | Cell proliferation and differentiation. nih.govpatsnap.com |

| Agmatine Synthesis | Arginine Decarboxylase (ADC) | Agmatine | Neurotransmission, potential regulatory roles. nih.govcambridge.org |

The clearance of L-arginine from the body demonstrates a concentration-dependent pattern, particularly after intravenous administration. nih.gov Studies involving high-dose infusions show an initial, rapid decline in plasma concentrations. nih.govresearchgate.net This phase is attributed to concentration-dependent renal clearance, which occurs when plasma arginine levels surpass the kidney's threshold for reabsorption, leading to its excretion in the urine. nih.govnih.gov

This initial rapid phase is followed by a slower period of elimination. nih.gov This second phase is due to non-renal clearance mechanisms, primarily the metabolic conversion of arginine in the liver and other tissues. nih.govresearchgate.net In contrast, significant renal elimination was not observed after a 10 g oral dose, as the resulting plasma concentrations did not appear to exceed the renal threshold. nih.govnih.gov

The bioavailability of arginine hydrochloride varies depending on the route of administration. Following intravenous infusion, bioavailability is 100%. However, the bioavailability of orally administered L-arginine is considerably lower due to extensive first-pass metabolism in the intestines and liver. nih.govnih.gov

Research has shown that the absolute bioavailability of a single 10 g oral dose of L-arginine is approximately 20%. nih.govnih.govresearchgate.net Another study reported a higher oral bioavailability of around 70% for a 6 g dose, though it was noted that the peak plasma concentration achieved was significantly lower than that seen with intravenous infusion due to the delay in intestinal absorption. nih.gov

Table 2: Pharmacokinetic Parameters of L-Arginine from Research Studies

| Administration Route | Dose | Cmax (Peak Plasma Concentration) | Tmax (Time to Peak Concentration) | Absolute Bioavailability |

|---|---|---|---|---|

| Intravenous Infusion | 30 g over 30 min | 1390 ± 596 µg/mL nih.govnih.gov | 30 min nih.gov | 100% |

| Intravenous Infusion | 6 g | 822 ± 59 µmol/L nih.gov | 22 min drugs.comnih.gov | 100% |

| Oral | 10 g | 50.0 ± 13.4 µg/mL nih.govnih.gov | 1 hour nih.govresearchgate.net | ~20% nih.govnih.govresearchgate.net |

| Oral | 6 g | 310 ± 152 µmol/L nih.gov | 90 min nih.gov | ~70% nih.gov |

Arginine hydrochloride plays a fundamental role in vascular health as the sole substrate for the enzyme nitric oxide synthase (NOS) to produce nitric oxide (NO). nih.gov NO is a critical signaling molecule that mediates vasodilation and regulates vascular tone. patsnap.comnih.gov

The bioavailability of arginine is a key determinant of NO production. nih.gov In states of arginine deficiency, such as that observed in severe falciparum malaria, endothelial dysfunction can occur. rupress.org Research has shown that intravenous administration of L-arginine in these cases can reverse endothelial dysfunction and increase NO production. rupress.org The ratio of L-arginine to asymmetric dimethylarginine (ADMA), an endogenous inhibitor of NOS, is considered a critical factor for proper NOS function. nih.gov

Furthermore, the enzyme arginase competes with NOS for the common substrate, L-arginine. mdpi.com Increased arginase activity can shunt arginine away from NO synthesis, thereby reducing NO bioavailability and contributing to endothelial dysfunction in various experimental models. nih.govmdpi.com

Advanced Toxicological Investigations

Formal toxicological evaluations of L-arginine hydrochloride are limited. Long-term animal studies to assess the mutagenic or carcinogenic potential of intravenously administered arginine hydrochloride have not been conducted. phebra.com

Some toxicological data is available from studies on related compounds. An investigation into the toxicity of D-arginine (an isomer of L-arginine) in mice determined a median lethal dose (LD50) of 2800 mg/kg via the intraperitoneal route, indicating a relatively low order of acute toxicity. nih.gov This same study observed dose-dependent neuropharmacological effects, with central stimulant properties at 700 mg/kg and a depressant profile at 1400 mg/kg. nih.gov

The Registry of Toxic Effects of Chemical Substances (RTECS) contains entries that note potential adverse effects from multiple dose data, including metabolic acidosis, ataxia (loss of coordination), and dyspnea (shortness of breath), although it is stated that the complete toxicity data have not been fully evaluated. regulations.gov

Table 3: Toxicological Data for D-Arginine in Mice

| Parameter | Value | Route of Administration | Observation |

|---|---|---|---|

| LD50 | 2800 mg/kg nih.gov | Intraperitoneal | Light toxicity order. nih.gov |

| Neuropharmacological Effect | 700 mg/kg nih.gov | Intraperitoneal | Central stimulant properties. nih.gov |

| Neuropharmacological Effect | 1400 mg/kg nih.gov | Intraperitoneal | Depressant profile, potentiation of pentobarbital sleeping time, anticonvulsant action. nih.gov |

Mechanisms of Toxicity in Overdose Scenarios

An overdose of Arginine Hydrochloride can lead to severe and potentially fatal complications. The primary mechanisms of toxicity in overdose situations include the development of hyperchloremic metabolic acidosis and electrolyte imbalances, most notably hyperkalemia. tandfonline.comnih.gov

Hyperchloremic Metabolic Acidosis: The administration of Arginine in the form of a hydrochloride salt introduces a significant chloride load into the body. sciresliterature.org In an overdose scenario, this excess chloride can overwhelm the renal system's capacity to reabsorb bicarbonate, a key component in maintaining blood pH. sciresliterature.org This leads to a decrease in serum bicarbonate levels and a subsequent drop in blood pH, resulting in hyperchloremic metabolic acidosis. sciresliterature.orgdynamed.comnih.gov This condition can lead to a range of adverse effects, from nausea and headache to more severe outcomes like stupor, coma, and myocardial instability. nih.gov Overdoses in children have been documented to cause hyperchloremic metabolic acidosis, cerebral edema, and even death. ashp.org

Hyperkalemia: Arginine administration can induce a shift of potassium from the intracellular to the extracellular space. nih.govacpjournals.orgdocksci.com This effect is believed to be related to its influence on skeletal muscle uptake of the amino acid, which in turn causes a release of an equivalent charge of intracellular potassium to maintain electroneutrality. docksci.com While in healthy individuals this shift is typically transient and managed by rapid metabolism of arginine and renal excretion of excess potassium, an overdose can lead to life-threatening hyperkalemia. acpjournals.org The risk is significantly heightened in patients with renal or hepatic insufficiency, as their ability to metabolize arginine and excrete potassium is impaired. nih.govacpjournals.orgdocksci.com Severe hyperkalemia can lead to fatal cardiac arrhythmias. acpjournals.orgacpjournals.org

Other Toxic Effects: In addition to metabolic acidosis and hyperkalemia, overdose cases have been associated with transient but severe hyponatremia (low sodium levels). tandfonline.comnih.gov One case report detailed a fatal outcome in a child who, following an accidental overdose, developed acute metabolic acidosis and severe hyponatremia, which led to central pontine and extrapontine myelinolysis. tandfonline.comnih.gov

Interaction with Essential Metal Homeostasis and Detoxification Processes

Research suggests that Arginine Hydrochloride can interact with the homeostasis of essential metals and play a role in detoxification pathways.

Essential Metal Homeostasis: Studies have explored the interaction between arginine and essential trace elements like zinc and copper. For instance, dietary supplementation with arginine has been shown to have an interactive effect with zinc on average daily feed intake in piglets. nih.gov Metallothioneins, proteins that bind to essential metals like zinc and copper to maintain their homeostatic equilibrium, are involved in the cellular response to oxidative stress. researchgate.net Arginine supplementation has been observed to influence these processes, potentially by affecting the release of zinc from metallothionein via nitric oxide production. nih.gov Research in mice chronically intoxicated with mercury showed that L-arginine supplementation helped restore normal homeostatic conditions of essential metals like copper, zinc, manganese, and iron in the liver and kidney. researchgate.net

Detoxification Processes: Arginine is a crucial component of the urea cycle, the primary pathway for the detoxification of ammonia in the body. nih.govnih.gov By serving as a substrate for this cycle, arginine helps in the removal of ammonia, a toxic byproduct of amino acid metabolism. nih.govnih.gov In situations of acute ammonia intoxication, however, one study in rats found that arginine administration did not prevent the decrease in hepatic glutamine levels or the activation of liver glutaminase, suggesting the alterations are not solely related to limitations in the urea cycle. nih.gov

Evaluation of Adverse Events in Clinical Research Settings

Clinical research has identified a range of adverse events associated with the administration of Arginine Hydrochloride. These events can be categorized as follows:

Common Adverse Events: The most frequently reported side effects are generally mild and include gastrointestinal issues such as nausea, vomiting, stomach pain, bloating, and diarrhea. consensus.apppatsnap.comwebmd.com Other common, non-specific side effects reported in approximately 3% of patients in premarketing studies included headache, flushing, and numbness. pfizermedical.com

Infusion-Related Reactions: Local venous irritation at the injection site is a known adverse event. pfizermedical.commayoclinic.org Extravasation, or the leakage of the drug into the surrounding tissue, can lead to more severe reactions like burn-like injuries and skin necrosis that may require surgical intervention. pfizermedical.com

Metabolic and Electrolyte Disturbances: As discussed in the context of overdose, arginine hydrochloride can cause dose-dependent metabolic disturbances. These include hyperchloremic metabolic acidosis and hyperkalemia. ashp.orgnih.gov Studies have shown that even at therapeutic doses, there can be a measurable decrease in bicarbonate and pH, and an increase in potassium levels. nih.gov

Allergic Reactions: Hypersensitivity reactions, though less common, have been reported. These can range from a confluent macular rash with swelling of the hands and face to more severe anaphylactic reactions. pfizermedical.com

Other Reported Adverse Events: A variety of other adverse events have been noted in clinical studies and post-marketing experience, although some are rare. These include a decrease in platelet count, hematuria (blood in the urine), and an exacerbation of acrocyanosis in a patient with a history of the condition. pfizermedical.comrxlist.com

Below is an interactive data table summarizing the adverse events reported in clinical research settings.

| Category | Adverse Event |

| Gastrointestinal | Nausea, Vomiting, Abdominal Pain, Bloating, Diarrhea |

| Metabolic | Hyperchloremic Metabolic Acidosis, Hyperkalemia |

| Cardiovascular | Low Blood Pressure |

| Neurological | Headache, Numbness |

| Dermatological | Flushing, Rash, Itching |

| Local Infusion Site | Venous Irritation, Pain, Redness, Extravasation with potential for skin necrosis |

| Allergic | Hives, Swelling, Anaphylaxis |

| Hematologic | Decreased Platelet Count, Hematuria |

Influence on Liver Glutamine Metabolism under Stress Conditions

Under physiological stress, such as sepsis or trauma, there is an increased flux of glutamine from skeletal muscle to various organs, including the liver. researchgate.net The liver plays a central role in amino acid metabolism, and the interplay between arginine and glutamine is of particular interest in stress states. nih.gov

Glutamine is a crucial fuel source for rapidly dividing cells and a precursor for the synthesis of glutathione (B108866), an important antioxidant. anr.fr Arginine can be interconverted with proline and glutamate, and its metabolism is closely linked with that of glutamine and citrulline. nih.govresearchgate.net

Research in a rat model of non-alcoholic fatty liver disease suggested that L-arginine, along with melatonin and glutamine, had a protective effect, with arginine showing mild improvement in liver histopathology. ekb.egsemanticscholar.org However, a study on acute ammonia intoxication in rats indicated that L-arginine hydrochloride administration did not prevent the decrease in hepatic glutamine levels induced by ammonia. nih.gov This suggests that the influence of arginine on liver glutamine metabolism under stress is complex and may depend on the specific nature of the physiological stressor. The relationship between these amino acids is critical as the intestine is the primary source of citrulline for the de novo synthesis of arginine in the kidneys, and glutamine is a key player in this intestinal metabolism. anr.fr

V. Applications of Arginine Hydrochloride in Advanced Research and Biotechnology

Role in Protein Stabilization and Formulation Science

Arginine hydrochloride plays a multifaceted role as an excipient in protein formulations, addressing key challenges such as aggregation, solubility, and viscosity. oup.comnih.gov Its effectiveness stems from a complex interplay of interactions with protein molecules and the surrounding solvent. nih.govelsevierpure.com

A primary application of arginine hydrochloride is the suppression of protein aggregation and undesirable protein-protein interactions, which are major obstacles in the development and storage of therapeutic proteins. nih.govnih.gov Protein aggregation can lead to loss of biological activity and potential immunogenicity. Arginine hydrochloride mitigates these issues through several proposed mechanisms.

One theory suggests that arginine molecules interact weakly with the protein surface, particularly with aromatic and charged amino acid residues. nih.govnih.govresearchgate.net The guanidinium (B1211019) group of arginine is thought to interact with tryptophan side chains, effectively "masking" hydrophobic patches that can initiate aggregation. nih.govresearchgate.net This interaction prevents protein molecules from associating with each other. nih.govresearchgate.net

Another proposed mechanism is the "neutral crowder" effect, where arginine molecules, being larger than water, are thought to sterically hinder the close approach of protein molecules, thus preventing the formation of aggregation-prone complexes. researchgate.netnih.gov Arginine hydrochloride has been shown to be highly effective in reducing opalescence in high-concentration immunoglobulin G (IgG) solutions, which is an indicator of aggregation. oup.com Studies have demonstrated its ability to suppress aggregation during in-vitro refolding of denatured proteins, such as lysozyme, leading to significantly improved yields of the correctly folded, active protein. researchgate.net The effectiveness of arginine hydrochloride in suppressing aggregation is often concentration-dependent, with higher concentrations generally providing a greater effect. nih.govresearchgate.net

The production of recombinant proteins, particularly in bacterial systems like Escherichia coli, often results in the formation of inactive, insoluble aggregates known as inclusion bodies. nih.govresearchgate.net Arginine hydrochloride is a crucial component in the refolding buffers used to recover active proteins from these inclusion bodies. nih.govresearchgate.net It enhances the refolding process primarily by suppressing the aggregation of folding intermediates, thereby increasing the yield of the native protein. oup.comresearchgate.net

Arginine hydrochloride also acts as a powerful solubilizing agent for both folded and unfolded proteins. researchgate.netresearchgate.netnih.gov Research on recombinant plasminogen activator (rPA) has shown that arginine hydrochloride significantly increases the equilibrium solubility of the native protein. nih.gov It is believed to enhance the solubility of partially folded or unfolded proteins by binding to exposed "sticky" aromatic and hydrophobic regions, preventing them from interacting with other protein molecules and precipitating out of solution. researchgate.net This property is not only vital for refolding but also for concentrating proteins to high levels required for certain therapeutic applications. researchgate.net Concentrations typically ranging from 0.1 to 1 M are used in refolding solvents, while higher concentrations (0.5-2 M) can be used to extract active proteins directly from insoluble cellular pellets. nih.govresearchgate.net

For subcutaneous administration of therapeutic proteins, especially monoclonal antibodies (mAbs), high protein concentrations are required to deliver the necessary dose in a small volume. nih.govacs.org However, these high-concentration formulations often exhibit unacceptably high viscosity, making them difficult to inject. nih.govacs.org Arginine hydrochloride has proven to be a highly effective excipient for reducing the viscosity of these formulations. oup.comnih.gov

The mechanism of viscosity reduction is linked to arginine's ability to disrupt the protein-protein interactions that cause the high viscosity. nih.gov Research has shown that arginine hydrochloride can dramatically lower the viscosity of antibody solutions. For instance, the viscosity of a 250 mg/mL bovine gamma globulin (BGG) solution and a 292 mg/mL human gamma globulin (HGG) solution were both reduced to acceptable levels (below 50 cP) with the addition of 1,000 mM arginine hydrochloride. nih.govacs.org Interestingly, this effect appears to be specific to antibodies, as arginine hydrochloride did not significantly decrease the viscosity of other globular protein solutions like α-amylase and α-chymotrypsin, suggesting specific interactions between arginine and antibody molecules. nih.govacs.org

Table 1: Effect of Arginine Hydrochloride on the Viscosity of High-Concentration Antibody Solutions

| Protein Solution | Initial Viscosity (cP) | Viscosity with 1,000 mM Arginine HCl (cP) |

|---|---|---|

| Bovine Gamma Globulin (BGG) at 250 mg/mL | > 200 | < 50 |

| Human Gamma Globulin (HGG) at 292 mg/mL | > 200 | < 50 |

Data derived from studies on the viscosity-reducing effects of arginine hydrochloride. nih.govacs.org

Lyophilization, or freeze-drying, is a common method for improving the long-term stability of protein therapeutics. However, the freezing and drying stresses can themselves cause protein aggregation and degradation. Arginine hydrochloride can act as a cryoprotectant and lyoprotectant, stabilizing proteins during this process. researchgate.netjprdi.vn

During freezing, arginine hydrochloride has been shown to be retained in an amorphous state, which is crucial for inhibiting protein aggregation. nih.gov It can prevent the increase in subvisible particles in protein formulations subjected to freeze-thaw cycles. nih.gov The stabilizing mechanism is attributed to its ability to form hydrogen bonds with protein molecules and its weak affinity for the protein surface, which prevents aggregation without causing unfolding. researchgate.netuni-muenchen.de It also helps to prevent the adsorption of enzymes to the water-ice interface during lyophilization. jprdi.vn

However, its interaction with other excipients is critical. For instance, when combined with mannitol (B672), a common bulking agent, annealing can induce the crystallization of both mannitol and arginine hydrochloride, leading to a complete loss of its stabilizing effect. nih.gov In contrast, using alternative arginine salts like arginine aspartate or glutamate (B1630785) can allow for the selective crystallization of mannitol while keeping the arginine component amorphous, thus preserving its protective function. nih.gov The combination of arginine hydrochloride with phenylalanine has also been shown to produce stable lyophilisates with good cake appearance. nih.gov

The effect of arginine hydrochloride on protein stability is complex, as it can act as both a stabilizer and a destabilizer depending on the protein, the formulation conditions, and its concentration. nih.govresearchgate.netnih.gov This duality arises from its unique structure, which includes a guanidinium group similar to that in the strong denaturant guanidine (B92328) hydrochloride. nih.govnih.gov

On one hand, arginine hydrochloride can enhance the stability of certain proteins. For example, it increased the thermal denaturation temperature of the transcription factor SaeR. oup.com It can also reduce protein aggregation and retain the monomeric state of proteins like etanercept under certain conditions. nih.govelsevierpure.com

On the other hand, it can decrease the conformational and colloidal stability of other proteins. nih.gov Studies have shown that arginine hydrochloride can lower the melting temperature (Tm) of certain proteins, indicating a decrease in conformational stability. nih.govresearchgate.net This destabilizing effect is often anion-dependent; for one antibody, arginine hydrochloride and arginine sulfate (B86663) decreased thermal stability, whereas arginine acetate (B1210297) and arginine glutamate improved it. nih.gov Furthermore, investigations with bovine serum albumin (BSA) and ovalbumin (OVA) revealed that arginine can perturb the local environment of tryptophan and tyrosine residues and weaken electrostatic repulsion between protein molecules, negatively impacting both tertiary conformational and colloidal stability. nih.gov

Table 2: Dual Effects of Arginine Hydrochloride on Protein Stability

| Protein/System | Observed Effect of Arginine HCl | Stability Outcome | Reference |

|---|---|---|---|

| Etanercept | Increased Tm1 and Tm2 | Stabilization against aggregation | nih.govelsevierpure.com |

| SaeR | Increased thermal denaturation temperature | Enhanced stability | oup.com |

| Certain Antibodies | Decreased thermal stability (anion-dependent) | Destabilization | nih.gov |

| BSA and OVA | Perturbed tertiary structure, attenuated electrostatic repulsion | Negative impact on conformational and colloidal stability | nih.gov |

| mAbA | Reduced colloidal stability, increased aggregation kinetics | Destabilization | tandfonline.com |

This table summarizes findings on the varied effects of arginine hydrochloride on the stability of different proteins.

Biomedical Engineering and Drug Delivery Systems

The unique properties of arginine and its derivatives, including arginine hydrochloride, make them valuable building blocks in biomedical engineering and for the creation of advanced drug delivery systems. frontiersin.orgnih.gov Their biocompatibility, non-toxicity, and functional chemical groups are key advantages. frontiersin.orgresearchgate.net

Arginine-based polymers and peptides are widely explored for targeted drug and gene delivery. researchgate.netresearchgate.net The positively charged guanidinium group of arginine is crucial for enhancing the penetration of cell membranes, a significant barrier for drug delivery. frontiersin.orgnih.gov This property is exploited in cell-penetrating peptides (CPPs), such as poly-arginine, which can efficiently transport therapeutic molecules like proteins and siRNA into cells with minimal cytotoxicity. researchgate.net